Seneciphylline
Overview
Description
Seneciphylline is a pyrrolizidine alkaloid predominantly found in plants of the genus Senecio. These alkaloids are known for their hepatotoxic properties, which can cause liver damage in humans and animals. This compound, along with other pyrrolizidine alkaloids, is a secondary metabolite produced by plants as a defense mechanism against herbivores .
Mechanism of Action
Target of Action
Seneciphylline is a pyrrolizidine alkaloid found in certain plants like Gynura japonica . It primarily targets liver cells, particularly hepatoma cells . It also interacts with isolated rabbit intestines and contracts guinea pigs’ or rabbits’ isolated uteri .
Mode of Action
This compound inhibits cell proliferation and induces apoptosis in a concentration-dependent manner . It also activates autophagy, a cellular process that breaks down and recycles cellular components . This activation is evidenced by the accumulation of autophagosomes and the enhancement of LC3B expression .
Biochemical Pathways
This compound significantly increases the activities of epoxide hydrase and glutathione-S-transferase but causes a reduction of cytochrome P-450 and related monooxygenase activities . These enzymes play crucial roles in the metabolism of xenobiotics and endogenous compounds.
Pharmacokinetics
It’s known that the compound’s toxicity is mediated by its metabolic activation to form pyrrole-protein adducts . These adducts can lead to cytotoxicity and genotoxicity .
Result of Action
This compound induces severe liver injury through apoptosis in mice and primary mouse and human hepatocytes . It also relaxes isolated rabbit intestines and contracts guinea pigs’ or rabbits’ isolated uteri . In suitable doses, it occasionally raises arterial blood pressure in anesthetized cats .
Action Environment
It’s known that the induction of apoptosis and autophagy by this compound is concentration-dependent . This suggests that the compound’s action, efficacy, and stability could be influenced by its concentration in the environment.
Biochemical Analysis
Biochemical Properties
Seneciphylline interacts with various enzymes and proteins in biochemical reactions. It has been shown to induce autophagy in Huh7.5 cells in a concentration-dependent manner . It is also cytotoxic to HepG2 cells .
Cellular Effects
This compound influences cell function by inducing autophagy and decreasing cell viability . It also affects cell signaling pathways, gene expression, and cellular metabolism, leading to apoptosis .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action involves inducing autophagy and apoptosis in cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses may have toxic or adverse effects
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of seneciphylline involves several steps, starting from the basic pyrrolizidine structure. The process typically includes the formation of necine bases and their subsequent esterification with necic acids. The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct stereochemistry of the final product .
Industrial Production Methods: Industrial production of this compound is not common due to its toxic nature. extraction from natural sources, such as Senecio plants, is a more feasible method. The extraction process involves solvent extraction followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Seneciphylline undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxides, which are also toxic.
Reduction: Reduction reactions can convert this compound to less toxic forms.
Substitution: Various substitution reactions can modify the alkaloid structure, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Conditions vary depending on the desired substitution but often involve the use of strong acids or bases.
Major Products Formed: The major products formed from these reactions include various N-oxides and reduced forms of this compound, which can have different levels of toxicity and biological activity .
Scientific Research Applications
Seneciphylline has been extensively studied for its toxicological effects. It is used in research to understand the mechanisms of hepatotoxicity and to develop methods for detecting pyrrolizidine alkaloids in food and herbal products. Additionally, it serves as a model compound for studying the metabolism and detoxification pathways of pyrrolizidine alkaloids in the liver .
Comparison with Similar Compounds
- Senecionine
- Retrorsine
- Monocrotaline
- Clivorine
Comparison: Seneciphylline shares structural similarities with other pyrrolizidine alkaloids such as senecionine and retrorsine. it differs in its specific necic acid components and the stereochemistry of its necine base. These differences can influence its toxicity and biological activity. For instance, this compound is known to induce both apoptosis and autophagy in liver cells, a feature it shares with senecionine but not with monocrotaline .
Properties
IUPAC Name |
(1R,4Z,7R,17R)-4-ethylidene-7-hydroxy-7-methyl-6-methylidene-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4-5,14-15,22H,2,6-10H2,1,3H3/b12-4-/t14-,15-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEVNJIUIMLVML-QPSVUOIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CC(=C)C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/CC(=C)[C@@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 | |
Record name | SENECIPHYLLINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8026016 | |
Record name | Seneciphylline | |
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Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Seneciphylline is a white powder. (NTP, 1992) | |
Record name | SENECIPHYLLINE | |
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Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992), Sol in water /Hydrochloride/, Sol in chloroform; sparingly sol in ethanol, acetone; slightly sol in water, Difficult solubility in ether and ligroin., In water, 1X10+6 mg/L @ 25 °C /Estimated/ | |
Record name | SENECIPHYLLINE | |
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Record name | SENECIPHYLLINE | |
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Vapor Pressure |
1.2X10-12 mm Hg @ 25 °C /Estimated/ | |
Record name | SENECIPHYLLINE | |
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Mechanism of Action |
The activation of the alkaloids by mixed-function oxidases leads to pyrrolic dehydro-alkaloids which are reactive alkylating agents. The liver necrosis results from binding of the metabolites with the liver cell. Some metabolites are released into the circulation and are believed to pass beyond the liver to the lung causing vascular lesions. The pyrrolic metabolites are cytotoxic and act on the hepatocytes and on the endothelium of blood vessels of the liver and lung. /pyrrolizidine alkaloids/, The effect of oral administration of the pyrrolizidine alkaloids, seneciphylline... from Senecio vulgaris (Compositae) on activities of hepatic epoxide hydrase, glutathione-S-transferase, aminopyrine-N-demethylase and arylhydrocarbon hydroxylase (AHH) was investigated in microsomes of young male albino rats. Seneciphylline significantly increased the activities of epoxide hydrase and glutathione-S-transferase but caused reduction of cytochrome P-450 and related monooxygenase activities. ...Seneciphylline... could not produce any prominent in vitro effect on the hepatic drug metabolizing enzymes under study, except slight stimulation of epoxide hydrase activity by both the alkaloids and slight reduction of aminopyrine demethylase activity by senecionine. | |
Record name | SENECIPHYLLINE | |
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Color/Form |
Colorless prisms | |
CAS No. |
480-81-9 | |
Record name | SENECIPHYLLINE | |
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Record name | [1,6]Dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione, 3-ethylidene-3,4,5,6,9,11,13,14,14a,14b-decahydro-6-hydroxy-6-methyl-5-methylene-, (3Z,6R,14aR,14bR) | |
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Melting Point |
423 °F (NTP, 1992), 217--218 °C | |
Record name | SENECIPHYLLINE | |
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Record name | SENECIPHYLLINE | |
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Retrosynthesis Analysis
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